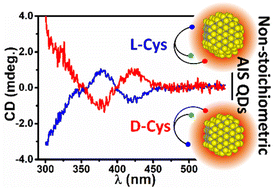Chiral non-stoichiometric ternary silver indium sulfide quantum dots: investigation on the chirality transfer by cysteine†
Nanoscale Pub Date: 2022-08-01 DOI: 10.1039/D2NR03330E
Abstract
Chiral semiconductor quantum dots have recently received broad attention due to their promising application in several fields such as sensing and photonics. The extensive work in the last few years was focused on the observation of the chiroptical properties in binary Cd based systems. Herein, we report on the first evidence of ligand-induced chirality in silver indium sulfide semiconductor quantum dots. Ternary disulfide quantum dots are of great interest due to their remarkable optical properties and low toxicity. Non-stoichiometric silver indium sulfide quantum dots were produced via a room temperature coprecipitation in water, in the presence of cysteine as a capping agent. The obtained nanocrystals show a notable photoluminescence quantum yield of 0.24 in water dispersions. Several critical aspects of the nanocrystal growth and chemico-physical characterization, and the optimisation of the surface passivation by the chiral ligand in order to optimize the nanoparticle chirality are thoroughly investigated. Optical spectroscopy methods such as circular dichroism and luminescence as well as nuclear magnetic resonance techniques are exploited to analyze the coordination processes leading to the formation of the ligand–nanocrystal chiral interface. This study highlights the dynamic nature of the interaction between the nanocrystal surface and the chiral ligand and clarifies some fundamental aspects for the transfer and optimization of the chiroptical properties.


Recommended Literature
- [1] 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1
- [2] In silico genotoxicity of coumarins: application of the Phenol-Explorer food database to functional food science
- [3] Role of spatial ionic distribution on the energetics of hydrophobic assembly and properties of the water/hydrophobe interface†
- [4] Gas-chromatographic method for the determination of volatile fatty acids (C1–C7) and lactic acid
- [5] Fluorescent sensors based on AIEgen-functionalised mesoporous silica nanoparticles for the detection of explosives and antibiotics†
- [6] A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds†
- [7] Extended Förster theory for determining intraprotein distances Part III.† Partial donor–donor energy migration among reorienting fluorophores
- [8] Back cover
- [9] The aqueous medium-dimethylsulfoxide conundrum in biological studies
- [10] Dissipative disassembly of colloidal microgel crystals driven by a coupled cyclic reaction network†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16435-49-7
-
CAS no.: 119584-73-5
-
CAS no.: 138667-25-1









